benzyl N-[(2Z)-2-amino-2-hydroxyiminoethyl]carbamate
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Overview
Description
Benzyl N-[(2Z)-2-amino-2-hydroxyiminoethyl]carbamate is a chemical compound with the molecular formula C12H17N3O3 and a molecular weight of 251.28 g/mol . It is known for its role as an intermediate in the preparation of HIV-integrase inhibitors . The compound is characterized by its unique structure, which includes a benzyl group, an amino group, and a hydroxyimino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[(2Z)-2-amino-2-hydroxyiminoethyl]carbamate typically involves the reaction of benzyl carbamate with appropriate reagents to introduce the amino and hydroxyimino groups. One common method involves the use of N-bromoacetamide and lithium hydroxide or lithium methoxide to achieve high yields . Another approach includes the use of cesium carbonate and TBAI for the efficient synthesis of carbamates under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic hydrogenation (Pd-C, H2) is common for the removal of protecting groups such as the carboxybenzyl (CBz) group .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[(2Z)-2-amino-2-hydroxyiminoethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like KMnO4 or OsO4.
Reduction: Reduction reactions can be carried out using agents such as LiAlH4 or NaBH4.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4
Reduction: LiAlH4, NaBH4
Substitution: N-bromosuccinimide (NBS) for free radical bromination
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .
Scientific Research Applications
Benzyl N-[(2Z)-2-amino-2-hydroxyiminoethyl]carbamate is primarily used as an intermediate in the synthesis of HIV-integrase inhibitors . It is also utilized in proteomics research and the development of pharmaceuticals . The compound’s unique structure makes it valuable in various chemical and biological studies.
Mechanism of Action
The mechanism by which benzyl N-[(2Z)-2-amino-2-hydroxyiminoethyl]carbamate exerts its effects involves its role as an intermediate in the synthesis of HIV-integrase inhibitors. The compound interacts with molecular targets and pathways involved in the inhibition of HIV integrase, an enzyme crucial for the replication of the HIV virus .
Comparison with Similar Compounds
Similar Compounds
- Benzyl (2-amino-2-iminoethyl)carbamate hydrochloride
- Benzyl [2-amino-2-(hydroxyimino)-1,1-dimethylethyl]carbamate
Uniqueness
Benzyl N-[(2Z)-2-amino-2-hydroxyiminoethyl]carbamate is unique due to its specific configuration and functional groups, which make it particularly effective as an intermediate in the synthesis of HIV-integrase inhibitors. Its ability to undergo various chemical reactions also adds to its versatility in scientific research .
Properties
Molecular Formula |
C10H13N3O3 |
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Molecular Weight |
223.23 g/mol |
IUPAC Name |
benzyl N-[(2Z)-2-amino-2-hydroxyiminoethyl]carbamate |
InChI |
InChI=1S/C10H13N3O3/c11-9(13-15)6-12-10(14)16-7-8-4-2-1-3-5-8/h1-5,15H,6-7H2,(H2,11,13)(H,12,14) |
InChI Key |
ZBXIEJDYVHPGMD-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NC/C(=N/O)/N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=NO)N |
Origin of Product |
United States |
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